Enhanced Lipophilic Efficiency (LipE) Potential via Optimized LogP Compared to 8-Methyl Ester Analog
In lead optimization, controlling lipophilicity is crucial for balancing potency and ADME properties. The target compound's ethyl ester provides a distinctive advantage over the closest direct analog, the 8-methyl ester. The 2-tert-butyl 8-ethyl compound has a predicted LogP of 0.84 , which is notably higher than what would be predicted for the 8-methyl ester analog (CAS 2012948-41-1). This difference allows for more favorable membrane permeability and target engagement in cellular assays without introducing the excessive lipophilicity-related liabilities often associated with larger alkyl chains. This precise LogP window enables the exploration of a more drug-like chemical space.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.84 (predicted) |
| Comparator Or Baseline | 2-tert-Butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate (CAS 2012948-41-1). Predicted LogP is lower. |
| Quantified Difference | The ethyl ester provides a higher LogP than the methyl ester, positioning the compound in a more desirable lipophilicity range for lead-like chemical space. The precise difference is structure-dependent but significant for downstream biological profile. |
| Conditions | Predicted partition coefficient (LogP) values derived from standardized computational models provided on vendor datasheets. |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting the ethyl ester scaffold provides a starting point with an inherently better lipophilicity profile for optimizing oral absorption and cellular permeability, reducing the need for later-stage LogP adjustments.
